Ethanolamine p-dodecylbenzenesulfonate

Description

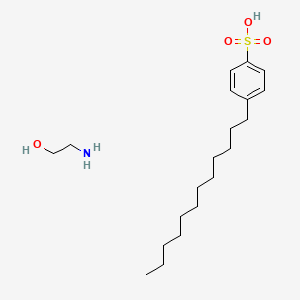

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethanol;4-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;3-1-2-4/h13-16H,2-12H2,1H3,(H,19,20,21);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEJWUXIXSNIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069226 | |

| Record name | Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58089-99-9 | |

| Record name | Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58089-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanolamine p-dodecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058089999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-dodecylbenzenesulphonic acid, compound with 2-aminoethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANOLAMINE P-DODECYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H10Q2UF40N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Chromatographic Characterization of Ethanolamine P Dodecylbenzenesulfonate

Elucidation of Molecular Structure and Conformation

The molecular structure of ethanolamine (B43304) p-dodecylbenzenesulfonate is characterized by an ionic bond between the sulfonate group of p-dodecylbenzenesulfonic acid and the protonated amino group of ethanolamine. The structure combines a hydrophobic dodecylbenzene (B1670861) tail with a hydrophilic sulfonate head, and the counter-ion, protonated ethanolamine, also possesses hydrophilic characteristics due to its hydroxyl and ammonium groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of ethanolamine p-dodecylbenzenesulfonate by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the benzene ring, the aliphatic protons of the dodecyl chain, and the protons of the ethanolamine moiety are expected. The aromatic protons typically appear as multiplets in the downfield region (around 7-8 ppm) due to the electron-withdrawing effect of the sulfonate group. The protons of the long alkyl chain will produce a series of overlapping signals in the upfield region (around 0.8-1.6 ppm), with the terminal methyl group appearing as a triplet. The methylene groups of the ethanolamine cation will exhibit characteristic shifts, influenced by the adjacent hydroxyl and ammonium groups. acs.org

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The aromatic carbons will resonate at lower field (120-150 ppm), with the carbon attached to the sulfonate group being significantly deshielded. The numerous methylene carbons of the dodecyl chain will appear in the aliphatic region (14-40 ppm). The two carbons of the ethanolamine cation will have distinct chemical shifts due to the different functionalities (hydroxyl and ammonium groups). acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (benzene ring) | 7.2 - 7.9 | Multiplet |

| Methylene (adjacent to benzene) | ~2.6 | Triplet |

| Methylene (alkyl chain) | 1.2 - 1.6 | Multiplet |

| Terminal Methyl (alkyl chain) | ~0.9 | Triplet |

| Methylene (adjacent to -NH3+) | ~3.2 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-SO3) | ~145 |

| Aromatic (C-alkyl) | ~140 |

| Aromatic (CH) | 125 - 130 |

| Methylene (adjacent to benzene) | ~30 |

| Methylene (alkyl chain) | 22 - 32 |

| Terminal Methyl (alkyl chain) | ~14 |

| Methylene (adjacent to -NH3+) | ~42 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate group, the aromatic ring, the alkyl chain, and the ethanolamine counter-ion. The sulfonate group will exhibit strong asymmetric and symmetric stretching vibrations around 1180 cm⁻¹ and 1040 cm⁻¹, respectively. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the dodecyl chain will be observed around 2850-2960 cm⁻¹. The ethanolamine moiety will contribute to a broad O-H stretching band around 3300 cm⁻¹ and N-H stretching bands from the ammonium group in a similar region.

Raman spectroscopy provides complementary information. The symmetric vibrations of the sulfonate group and the aromatic ring are typically strong in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Ethanolamine) | Stretching | 3200 - 3400 (broad) |

| N-H (Ethanolammonium) | Stretching | 3100 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Sulfonate (S=O) | Asymmetric Stretching | ~1180 |

| Sulfonate (S=O) | Symmetric Stretching | ~1040 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular formula of this compound is C₂₀H₃₇NO₄S, with an average molecular weight of approximately 387.58 g/mol . nih.govchemspider.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the elemental composition.

In electrospray ionization mass spectrometry (ESI-MS), the compound can be detected as the intact ion pair or as its constituent ions. In positive ion mode, the ethanolammonium cation (C₂H₈NO⁺) would be observed at m/z 62.05. In negative ion mode, the p-dodecylbenzenesulfonate anion (C₁₈H₂₉O₃S⁻) would be detected at m/z 325.18.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of these ions. The p-dodecylbenzenesulfonate anion is expected to undergo fragmentation through the loss of SO₃ (80 Da) to yield a dodecylbenzene fragment. Further fragmentation of the alkyl chain can also occur. The ethanolammonium cation is less likely to fragment under typical ESI conditions.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Mode | Expected m/z | Major Fragment Ions (m/z) |

|---|---|---|---|---|

| p-Dodecylbenzenesulfonate | C₁₈H₂₉O₃S⁻ | Negative | 325.18 | 245.19 ([M-SO₃]⁻) |

Quantitative Analysis and Purity Assessment

Ensuring the purity of this compound is critical for its application. Chromatographic techniques are widely used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Component Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and separating it from potential impurities, such as unreacted starting materials or by-products. A reversed-phase HPLC method is generally suitable for this compound. scielo.brsielc.com

A C8 or C18 column can be used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer. scielo.br Gradient elution may be necessary to achieve good separation of all components. Detection can be performed using a UV detector, as the benzene ring of the dodecylbenzenesulfonate moiety is chromophoric.

The purity of the sample can be determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Table 5: Exemplary HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and semi-volatile impurities that may be present in this compound. This could include residual solvents from the synthesis process or unreacted ethanolamine. phenomenex.com

Due to the low volatility of the salt itself, it is not directly analyzed by GC. However, headspace GC or direct injection of a sample extract can be used to quantify volatile impurities. A polar capillary column is often used for the separation of amines. Mass spectrometry (GC-MS) can be coupled with GC to identify the separated volatile components.

Table 6: Potential Volatile Components Analyzed by GC

| Compound | Potential Origin | Typical GC Column |

|---|---|---|

| Ethanolamine | Unreacted starting material | Polar (e.g., WAX) |

| Synthesis Solvents (e.g., Toluene, Isopropanol) | Residual from manufacturing | Non-polar (e.g., DB-5) |

Two-Phase Titration and Karl Fischer Titration for Surfactant Content and Water Determination

The accurate determination of active surfactant content and water content is crucial for the quality control and characterization of this compound. Two-phase titration is a classic and effective method for quantifying the concentration of ionic surfactants, while Karl Fischer titration is the gold-standard for selective water determination.

Two-Phase Titration

Two-phase titration is employed to determine the percentage of active anionic surfactant in a sample of this compound. The method is based on the reaction between an anionic surfactant and a cationic surfactant in a two-phase system, typically chloroform or a similar organic solvent and water. A potentiometric endpoint, using a surfactant-sensitive electrode, offers a more precise and reproducible alternative to traditional colorimetric indicators. metrohm.com

In a typical procedure, a known weight of the this compound sample is dissolved in water. The pH is adjusted, and an immiscible organic solvent is added. The solution is then titrated with a standardized cationic surfactant solution, such as Hyamine® 1622. metrohm.com During the titration, the anionic this compound forms an ion-pair with the cationic titrant, which partitions into the organic phase. The endpoint is detected by a sharp change in potential when all the anionic surfactant has reacted, signaling the presence of excess cationic titrant in the aqueous phase. The potentiometric method is robust and can be automated for high-throughput analysis. metrohm.com

Table 1: Example Parameters for Potentiometric Two-Phase Titration

| Parameter | Value / Description |

| Sample Size | 150-200 mg |

| Aqueous Phase | Deionized Water |

| Organic Phase | Chloroform or MIBK:Ethanol (1:1) |

| Titrant | 0.005 mol/L Hyamine® 1622 |

| Electrode System | Surfactrode Resistant (or similar) |

| Endpoint Detection | Potentiometric (Dynamic Equivalence Point Titration) |

| pH Adjustment | Adjusted to pH 3.0 with HCl |

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and precise method for determining the water content in a substance. xylemanalytics.comsigmaaldrich.com The technique is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. For a substance like this compound, which contains a basic amine group, certain precautions must be taken. The basicity of the ethanolamine moiety can interfere with the reaction's stoichiometry, leading to inaccurate, artificially high results due to a pH shift. sigmaaldrich.com

To counteract this, the reaction is typically carried out in a buffered medium or by treating the sample with an acid, such as salicylic acid, to neutralize the amine before titration. sigmaaldrich.com Both volumetric and coulometric KF titration methods can be used. The volumetric method is suitable for samples with higher water content, while the coulometric method is ideal for determining trace amounts of water (ppm levels). xylemanalytics.comnihs.go.jp The procedure involves dissolving a precisely weighed sample in a specialized KF solvent and titrating with the KF reagent until all the water has been consumed. sigmaaldrich.comsigmaaldrich.com

Table 2: Typical Data from Karl Fischer Titration of this compound

| Sample Batch | Method | Sample Weight (g) | Titer (mg/mL) | Volume of Titrant (mL) | Water Content (%) |

| A-001 | Volumetric | 1.524 | 4.98 | 1.85 | 0.60 |

| A-002 | Volumetric | 1.498 | 4.98 | 1.81 | 0.60 |

| B-001 | Coulometric | 0.855 | N/A | N/A | 0.04 (400 ppm) |

Surface-Sensitive Analytical Techniques

Surface-sensitive techniques are indispensable for understanding the interfacial behavior of surfactants like this compound. These methods provide insights into the elemental composition, morphology, and aggregation state of the surfactant at surfaces and in solution.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides information on both the elemental composition and the chemical state of elements within the top 5-10 nanometers of a surface. kratos.comcern.ch The technique involves irradiating a sample with monochromatic X-rays, which causes the emission of core-level electrons. kratos.com The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. Each element has a unique set of binding energies, allowing for straightforward elemental identification. cea.fr

For this compound, XPS can be used to analyze thin films of the surfactant adsorbed onto a substrate. A survey scan would confirm the presence of Carbon (C), Oxygen (O), Nitrogen (N), and Sulfur (S). High-resolution spectra of the C 1s, O 1s, N 1s, and S 2p peaks can provide detailed chemical state information. For instance, the C 1s spectrum can be deconvoluted to distinguish between carbons in the alkyl chain (C-C, C-H), the benzene ring (C=C), and the ethanolamine group (C-N, C-O). The S 2p spectrum is characteristic of the sulfonate group, and the N 1s spectrum confirms the protonation state of the amine.

Table 3: Expected XPS Binding Energies for Core Elements in this compound

| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical Group |

| Carbon | C 1s | ~284.8 | Alkyl Chain & Benzene Ring (C-C, C-H) |

| Carbon | C 1s | ~286.5 | Ethanolamine Group (C-N, C-O) |

| Nitrogen | N 1s | ~401.5 | Protonated Amine (-NH3+) |

| Oxygen | O 1s | ~532.0 | Sulfonate (-SO3-) & Hydroxyl (-OH) |

| Sulfur | S 2p | ~168.0 | Sulfonate (-SO3-) |

Atomic Force Microscopy (AFM) for Surface Morphology and Adsorption Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. rsc.org It can be operated in liquid environments, making it ideal for studying the in situ adsorption of surfactants like this compound onto various substrates. nih.gov AFM imaging can visualize the formation and structure of adsorbed surfactant aggregates, such as hemi-micelles, micelles, or bilayers, on a surface. mdpi.comnih.gov

By systematically varying the surfactant concentration in the solution, AFM can be used to observe the transition from individual adsorbed molecules at low concentrations to the formation of structured aggregates as the concentration approaches and exceeds the critical micelle concentration (CMC). nih.gov In addition to imaging, AFM can be operated in force spectroscopy mode to measure the forces between the AFM tip and the surface, providing information about the thickness and mechanical properties of the adsorbed surfactant layer. nih.gov

Table 4: Hypothetical AFM Findings for Adsorption on a Hydrophobic Surface

| Concentration | Observation | Aggregate Height (nm) | Surface Coverage (%) |

| 0.1 x CMC | Dispersed individual molecules | N/A | < 10 |

| 0.8 x CMC | Formation of small, patchy aggregates | 2.5 - 3.0 | 40 - 60 |

| 1.5 x CMC | Nearly complete monolayer/hemi-micelle coverage | 3.5 - 4.0 | > 90 |

| 5.0 x CMC | Formation of a stable, uniform adsorbed layer | ~3.8 | ~100 |

Dynamic Light Scattering (DLS) for Aggregate Size Distribution in Solution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution, typically in the sub-micron range. researchgate.net The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in suspension. nih.gov Analysis of these fluctuations yields the translational diffusion coefficient, which can be related to the hydrodynamic radius of the particles through the Stokes-Einstein equation. researchgate.netmuser-my.com

For this compound, DLS is an excellent tool for characterizing the micelles that form in solution above the CMC. The technique provides the mean hydrodynamic diameter of the micelles and an estimate of the size distribution, known as the Polydispersity Index (PDI). ssau.ru A low PDI value (e.g., < 0.2) indicates a monodisperse population of micelles with a narrow size distribution. The size of the micelles can be influenced by factors such as surfactant concentration, pH, temperature, and the ionic strength of the solution. muser-my.com

Table 5: Representative DLS Results for Micelle Size Distribution in Aqueous Solution

| Surfactant Conc. | Ionic Strength (mM NaCl) | pH | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| 1.2 x CMC | 10 | 7.0 | 8.5 | 0.15 |

| 5.0 x CMC | 10 | 7.0 | 8.8 | 0.12 |

| 5.0 x CMC | 100 | 7.0 | 12.3 | 0.18 |

| 5.0 x CMC | 10 | 4.0 | 25.6 (Aggregation) | 0.45 |

Computational Chemistry and Molecular Modeling Studies of Ethanolamine P Dodecylbenzenesulfonate

Development of Force Fields and Coarse-Grained Models

A force field is a collection of parameters and mathematical functions used to describe the potential energy of a system of particles, in this case, atoms and molecules. nih.govnih.gov The accuracy of any molecular simulation is fundamentally dependent on the quality of the underlying force field. nih.gov For a relatively complex molecule like Ethanolamine (B43304) p-dodecylbenzenesulfonate, which consists of a polar head group (sulfonate and ethanolamine counter-ion) and a long nonpolar alkylbenzene tail, developing a reliable force field is a non-trivial task.

The process of parameterization involves the careful determination of force field parameters to reproduce experimental data or high-level quantum mechanical calculations. nih.gov For Ethanolamine p-dodecylbenzenesulfonate, this would involve several key steps:

Partial Charge Assignment: The distribution of electron density within the molecule is represented by partial atomic charges. These are crucial for describing electrostatic interactions, which are dominant in the polar head group. Methods like CHELPG or RESP, based on quantum mechanical electrostatic potentials, are commonly employed to derive these charges.

Lennard-Jones Parameters: These parameters define the van der Waals interactions (short-range repulsion and long-range attraction) between atoms. They are typically optimized to reproduce experimental properties such as the density and heat of vaporization of the liquid state.

Bonded Parameters: This category includes parameters for bond stretching, angle bending, and dihedral torsions. Dihedral parameters, in particular, are critical for correctly modeling the conformational flexibility of the dodecyl chain and the orientation of the phenyl ring. These are often parameterized to match the energy profiles of key torsional angles calculated from quantum mechanics.

A hypothetical set of parameters that would be determined during force field development is presented in Table 1.

Table 1: Representative Parameters for a Hypothetical this compound Force Field

| Interaction Type | Atom Types Involved | Parameter | Hypothetical Value |

|---|---|---|---|

| Bond Stretching | C-C (alkyl) | Force Constant (kcal/mol/Ų) | 310 |

| Equilibrium Distance (Å) | 1.53 | ||

| Angle Bending | C-S-O | Force Constant (kcal/mol/rad²) | 80 |

| Equilibrium Angle (°) | 109.5 | ||

| Dihedral Torsion | C-C-C-C (alkyl) | Barrier Height (kcal/mol) | 0.15 |

| Lennard-Jones | O (sulfonate) | Epsilon (kcal/mol) | 0.21 |

| Sigma (Å) | 3.0 | ||

| Partial Charge | S (sulfonate) | Charge (e) | +1.2 |

| O (sulfonate) | Charge (e) | -0.8 |

This table is for illustrative purposes and does not represent a validated force field.

Coarse-Grained Models: To simulate large systems over long timescales, all-atom models can be computationally prohibitive. Coarse-graining is a technique where groups of atoms are represented as single "beads" or "superatoms". mdpi.com For this compound, the dodecyl chain could be represented by a few beads, the phenylsulfonate group by one or two, and the ethanolamine counter-ion by another. The parameterization of these coarse-grained models is a systematic process aimed at reproducing structural and thermodynamic properties from either experimental data or more detailed all-atom simulations. okayama-u.ac.jp

Once a force field is parameterized, it must be rigorously validated to ensure its accuracy and transferability. nih.gov This involves comparing the results of simulations using the new force field against a wide range of experimental data that were not used in the parameterization process. nih.gov

For this compound, key validation targets would include:

Thermodynamic Properties: The density and heat of vaporization of the bulk liquid are fundamental properties that a good force field should reproduce accurately.

Structural Data: X-ray and neutron diffraction data can provide information about the structure of micelles and other self-assembled phases. The simulated radial distribution functions (RDFs) should be consistent with these experimental findings.

Phase Behavior: The force field should be able to predict the critical micelle concentration (CMC) and the types of aggregates formed (e.g., spherical or rod-like micelles) under different conditions.

Table 2 presents a hypothetical comparison between simulated and experimental data for validation purposes.

Table 2: Hypothetical Validation Data for an this compound Force Field

| Property | Simulated Value | Experimental Value |

|---|---|---|

| Density at 298 K (g/cm³) | 1.05 | 1.04 |

| Heat of Vaporization (kJ/mol) | 85.2 | 87.0 |

| Critical Micelle Concentration (mM) | 1.1 | 1.2 |

This table is for illustrative purposes.

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

With a validated force field, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

Starting from a random distribution of surfactant molecules in a simulation box of water, MD simulations can capture the spontaneous self-assembly process into micelles. mdpi.com These simulations provide insights into:

Kinetics of Micellization: The timescale and pathway of micelle formation can be observed, from the initial formation of small aggregates to their growth and eventual equilibration into stable micelles.

Equilibrium Micelle Structure: The simulations reveal the size, shape, and internal structure of the resulting micelles. For instance, the distribution of the alkyl tails within the micellar core and the arrangement of the head groups at the micelle-water interface can be analyzed in detail. mdpi.com The area per head group is a key structural parameter that can be calculated from these simulations. mdpi.com

Surfactants are by nature interfacially active. MD simulations are particularly well-suited to study the behavior of this compound at various interfaces, such as the air-water or oil-water interface. pku.edu.cnmdpi.com These simulations can quantify:

Interfacial Adsorption: The tendency of the surfactant molecules to accumulate at the interface can be studied, and the surface tension reduction can be calculated.

Orientation and Packing: The simulations provide a detailed picture of how the surfactant molecules orient themselves at the interface, with the hydrophobic tails extending into the non-polar phase and the hydrophilic head groups remaining in the aqueous phase.

Interfacial Thickness: The width of the transition region between the two phases can be determined from the density profiles of the different components along the axis perpendicular to the interface. mdpi.com

Hydration Structure: The number of water molecules in the first and second hydration shells can be calculated, and their spatial arrangement can be visualized.

Hydrogen Bonding: The network of hydrogen bonds between the surfactant head group, the counter-ion, and the surrounding water molecules can be analyzed. The lifetime and dynamics of these hydrogen bonds can be quantified, providing insights into the strength of the head group-water interactions.

Table 3 summarizes the types of data that can be extracted from MD simulations concerning hydration.

Table 3: Typical Hydration and Hydrogen Bond Data from MD Simulations

| Parameter | Atom Group | Typical Value |

|---|---|---|

| First Shell Hydration Number | Sulfonate Group (SO₃⁻) | 6-8 water molecules |

| Ethanolamine (NH₃⁺) | 4-6 water molecules | |

| Average H-bond Lifetime | Headgroup-Water | 1-5 picoseconds |

This table is for illustrative purposes and shows the kind of data obtained from such simulations.

Quantum Chemical Calculations for Molecular Properties of this compound

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules can be investigated at the electronic level. For a complex salt like this compound, these computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating its electronic structure, predicting its reactivity, and determining energetic parameters that govern its chemical behavior. Such studies provide a molecular-level understanding that complements experimental observations.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is fundamentally characterized by the distribution of electrons across the molecule, which can be visualized through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.

In the case of this compound, the electronic structure is a composite of its constituent ions: the ethanolammonium cation ([C₂H₈NO]⁺) and the p-dodecylbenzenesulfonate anion ([C₁₈H₂₉O₃S]⁻).

p-Dodecylbenzenesulfonate Anion : The HOMO is typically localized on the sulfonate group (-SO₃⁻), specifically on the oxygen atoms, due to their high electronegativity and negative charge. The LUMO is generally distributed over the aromatic benzene ring. This distribution suggests that the sulfonate head is the primary site for interaction with electrophiles, while the benzene ring is more susceptible to nucleophilic interactions.

Ethanolammonium Cation : For the ethanolammonium cation, the LUMO is expected to be centered around the positively charged ammonium group (-NH₃⁺), making it the primary site for nucleophilic attack. The HOMO would be located on the oxygen atom of the hydroxyl group.

The interaction between these two ions to form the salt will perturb these orbitals. Quantum chemical calculations can map the electrostatic potential surface of the ion pair, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding between the ammonium and hydroxyl groups of the cation and the sulfonate group of the anion.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; localized on sulfonate. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; localized on the ammonium group. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 15 - 20 D | High value indicates significant charge separation and polarity. |

Calculation of Binding Energies and Activation Barriers in Reaction Pathways

The stability of the this compound ion pair is determined by the binding energy between the ethanolammonium cation and the p-dodecylbenzenesulfonate anion. This interaction is primarily electrostatic, but also involves significant hydrogen bonding. Computational chemistry allows for the precise calculation of this binding energy, which is the energy released upon the formation of the ion pair from its constituent ions.

Studies on similar systems, such as the interaction of the dodecylbenzenesulfonate anion with metal cations (Na⁺, Mg²⁺, Ca²⁺), have shown that the anion can bind in a bidentate fashion, where two of the sulfonate oxygen atoms interact with the cation. science.gov A similar interaction is expected with the ethanolammonium cation, further stabilized by hydrogen bonds from the -NH₃⁺ and -OH groups of the cation to the oxygen atoms of the sulfonate group.

The binding energy (ΔE_bind) is calculated as: ΔE_bind = E_ion_pair - (E_cation + E_anion)

Where E_ion_pair is the total energy of the optimized ion pair, and E_cation and E_anion are the energies of the individual optimized ions. A more negative binding energy indicates a more stable ion pair.

Furthermore, these calculations can predict the activation barriers for various reaction pathways involving the compound. For instance, in an acidic environment, the protonation of the sulfonate group would be a key reaction. Computational models can determine the transition state structure and the energy barrier for this process, providing insights into the reaction kinetics.

Table 2: Calculated Interaction and Binding Energies

| Interaction Type | Interacting Groups | Calculated Binding Energy (Illustrative, kcal/mol) |

| Primary Electrostatic | [C₂H₈NO]⁺ and [C₁₈H₂₉O₃S]⁻ | -85 to -100 |

| Hydrogen Bond 1 | -NH₃⁺ --- ⁻O-S | -10 to -15 |

| Hydrogen Bond 2 | -OH --- ⁻O-S | -5 to -8 |

Note: These binding energy values are representative examples derived from studies on analogous ionic liquid systems. Specific computational studies on this compound are required for precise values.

Conformation and Rotational Constants for Gas-Phase Analysis

Even as a salt that is typically non-volatile, the computational modeling of this compound in the gas phase provides fundamental insights into its intrinsic molecular structure and dynamics, free from solvent effects. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the atoms.

For a molecule with a long alkyl chain like p-dodecylbenzenesulfonate, there are numerous possible conformers due to the rotation around the C-C single bonds. Quantum chemical calculations can explore the potential energy surface to identify local and global energy minima, corresponding to stable conformers. The most stable conformer is typically an all-trans arrangement of the alkyl chain, as this minimizes steric hindrance.

Once the equilibrium geometry of the most stable conformer is determined, its rotational constants (A, B, and C) can be calculated. These constants are inversely related to the principal moments of inertia of the molecule and are essential for the analysis of rotational spectroscopy data, should such experiments be feasible. While gas-phase studies of this specific large salt are experimentally challenging, the calculated rotational constants serve as a valuable structural fingerprint.

Table 3: Calculated Rotational Constants for the Most Stable Conformer (Illustrative)

| Rotational Constant | Calculated Value (GHz) |

| A | ~0.550 |

| B | ~0.045 |

| C | ~0.044 |

Note: The rotational constants presented are hypothetical and estimated based on the expected structure and size of the molecule. They serve to illustrate the type of data obtained from such calculations, pending specific computational analysis.

Templating for Nanomaterial Synthesis

The ability of surfactant molecules to form micelles, vesicles, and liquid crystalline phases in solution provides a powerful tool for the bottom-up fabrication of nanostructured materials. These self-assembled structures can act as "soft templates" to direct the formation of inorganic materials with controlled pore sizes, morphologies, and crystal structures.

This compound, through the self-assembly of its dodecylbenzenesulfonate anions, can serve as a template for the synthesis of mesoporous materials, particularly mesoporous silica. The general mechanism involves the cooperative assembly of the surfactant molecules and inorganic precursors (e.g., silica species). The surfactant aggregates, such as micelles or liquid crystalline phases, form a structured organic framework around which the inorganic species hydrolyze and condense. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a porous inorganic structure with a high surface area and ordered pore arrangement.

The use of dodecylbenzenesulfonate, often in conjunction with other surfactants like triblock copolymers, has been shown to be effective in synthesizing ordered mesoporous silica materials. The presence of the anionic dodecylbenzenesulfonate can influence the mesostructural order and the resulting pore size of the material. For instance, mixtures of surfactants can be used to create materials with well-controlled microporosity within the mesoporous walls. While specific studies on the ethanolamine salt are limited, the fundamental templating behavior is dictated by the dodecylbenzenesulfonate anion.

The synthesis of discrete nanoparticles with controlled morphologies is another area where this surfactant can be applied. The shape and size of the surfactant micelles can influence the final morphology of the nanoparticles. For example, spherical micelles can template the formation of spherical nanoparticles, while cylindrical micelles can lead to the synthesis of nanorods.

The self-assembled monolayers and other aggregates formed by surfactants can influence the nucleation and growth of molecular crystals. These organized surfactant assemblies can provide a template that directs the orientation of crystal growth, leading to specific crystal facets being exposed. This control over crystal morphology is crucial for tailoring the physical and chemical properties of materials for various applications.

While direct research on this compound in this specific context is not widely available, the principles of crystal engineering using surfactants are well-established. The interactions between the functional groups of the surfactant at the interface and the growing crystal can stabilize certain crystal faces and inhibit the growth of others. This direction-specific interaction is a key factor in controlling the final crystal habit. The oriented attachment of nanoparticles, a recognized mechanism of crystal growth, can also be influenced by the presence of surfactants that mediate the alignment and attachment process.

Enhanced Oil Recovery (EOR) Formulations and Mechanisms

Enhanced Oil Recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from an oil field after the primary and secondary recovery stages. Chemical EOR, which involves the injection of chemicals like surfactants, polymers, and alkalis, is a significant method for mobilizing residual oil trapped in the reservoir rock by capillary forces. This compound is a promising candidate for EOR applications due to the combined functionalities of its anionic surfactant and the weakly alkaline ethanolamine counterion.

A primary mechanism in chemical EOR is the reduction of interfacial tension (IFT) between the injected aqueous phase and the crude oil. Lowering the IFT to ultra-low values (typically < 10⁻² mN/m) significantly reduces the capillary forces that trap the oil in the porous rock, allowing it to be mobilized and displaced.

This compound, with its dodecylbenzenesulfonate anion, is effective at reducing IFT. Furthermore, a significant synergistic effect is observed when it is used in combination with other chemicals. The ethanolamine component acts as a weak alkali, which can react with the acidic components present in some crude oils to form in-situ soaps (surfactants) at the oil-water interface. This in-situ generation of surfactants complements the action of the injected dodecylbenzenesulfonate, leading to a more substantial reduction in IFT.

Studies on similar systems have demonstrated the powerful synergy between anionic surfactants and alkalis. For instance, the combination of ethanolamine with sulfonate surfactants has been shown to reduce the oil/water IFT by several orders of magnitude. This synergistic interaction enhances the emulsification and dispersion of the oil, further aiding in its recovery.

| Formulation | Interfacial Tension (IFT) (mN/m) | Reference |

| Seawater + Sodium Dodecyl Sulfate (SDS) | 0.67 | nih.gov |

| Seawater + Cetyl Trimethyl Ammonium Bromide (CTAB) | 0.33 | nih.gov |

| Ethanolamine + Sulfonate Surfactant | Reduction by 2 orders of magnitude | researchgate.net |

Chemical flooding involves injecting a "slug" of a chemical formulation, such as a surfactant solution, into the reservoir to displace the trapped oil. The effectiveness of this process is not only dependent on IFT reduction but also on the wettability of the reservoir rock. Wettability describes the preference of a solid surface to be in contact with one fluid over another. In many reservoirs, the rock surface is oil-wet, which hinders oil recovery. Altering the wettability to a more water-wet state is a key objective of chemical EOR.

Dodecylbenzenesulfonate surfactants can alter the wettability of both sandstone and carbonate reservoirs. In sandstone, which is typically negatively charged, the anionic surfactant can adsorb onto the surface and increase its water-wetness. In carbonate reservoirs, which are often positively charged, the interaction is more complex but can still lead to a favorable shift in wettability. The ethanolamine cation may also play a role in interacting with the rock surface and modifying its charge.

The process of wettability alteration is often quantified by measuring the contact angle of an oil droplet on a rock surface submerged in the aqueous phase. A decrease in the contact angle indicates a shift towards a more water-wet state.

| Rock Type | Surfactant System | Initial Contact Angle (°) | Final Contact Angle (°) | Reference |

| Carbonate | Seawater + SDS | - | < 90 | nih.gov |

| Carbonate | Seawater + CTAB | - | < 90 | nih.gov |

| Carbonate | Smart Water (4x SO₄²⁻) | > 90 | 68 | nih.gov |

A significant challenge in surfactant flooding is the loss of surfactant due to adsorption onto the reservoir rock surfaces. This adsorption reduces the concentration of the surfactant in the flooding solution, diminishing its effectiveness and increasing the cost of the EOR project. The adsorption of dodecylbenzenesulfonate surfactants is influenced by several factors, including the mineralogy of the rock, the brine salinity and hardness, and the pH of the solution.

In sandstone reservoirs, the adsorption of anionic surfactants like dodecylbenzenesulfonate is generally lower than in carbonate reservoirs due to electrostatic repulsion between the negatively charged surfactant head group and the negatively charged silica surface. However, the presence of clay minerals and divalent cations can increase adsorption. In carbonate reservoirs, the positively charged surface can lead to higher adsorption of anionic surfactants.

Mitigation strategies to reduce surfactant adsorption are crucial for the economic viability of chemical EOR. These strategies include:

Use of sacrificial agents: These are cheaper chemicals that are injected ahead of the main surfactant slug to adsorb onto the rock surface, satisfying the adsorption sites and allowing the more expensive surfactant to propagate through the reservoir.

Optimizing brine salinity: The salinity of the injection brine can be tailored to minimize surfactant adsorption.

Co-injection of polymers: Polymers are often added to the surfactant slug to increase the viscosity of the aqueous phase, which improves the mobility control of the flood and can also help to reduce surfactant adsorption.

Research has shown that the adsorption of dodecylbenzenesulfonate on sandstone increases with increasing surfactant concentration and salinity. The addition of nanoparticles has also been investigated as a way to modify the adsorption behavior.

| Rock Type | Surfactant | Condition | Adsorption Behavior | Reference |

| Sandstone | Sodium Dodecylbenzenesulfonate (SDBS) | Increasing concentration and salinity | Increased adsorption | nih.gov |

| Kaolinite | Dodecylbenzenesulfonate | Presence of Al³⁺ species | Increased adsorption | sci-hub.ru |

| Sandstone | Xanthan Gum and SDBS | Co-injection with nanosilica | Increased adsorption | nih.gov |

Environmental Fate and Degradation Studies of Ethanolamine P Dodecylbenzenesulfonate

Biodegradation Pathways and Kinetics

Biodegradation is the primary mechanism for the removal of Ethanolamine (B43304) p-dodecylbenzenesulfonate from the environment. The process involves the microbial breakdown of the compound into simpler substances.

Aerobic Degradation

Under aerobic conditions, both the p-dodecylbenzenesulfonate and ethanolamine moieties are readily biodegradable.

For the p-dodecylbenzenesulfonate anion, the aerobic biodegradation pathway is well-established for LAS. The process is initiated by the omega-oxidation of the terminal methyl group of the alkyl chain, followed by a series of beta-oxidations, which shorten the alkyl chain. This results in the formation of sulfophenylcarboxylic acids (SPCs) nih.govacs.orgresearchgate.net. These intermediates are then further degraded, ultimately leading to the cleavage of the benzene ring and complete mineralization to carbon dioxide, water, and sulfate hibiscuspublisher.com. Numerous bacteria, such as Pseudomonas species, have been shown to effectively degrade LAS scirp.org. The degradation of LAS in soil is also rapid, with half-lives for the mineralization of the benzene ring ranging from 18 to 26 days nih.gov.

Ethanolamine is also readily biodegraded aerobically. Microorganisms in soil and water can utilize it as a source of carbon and nitrogen nih.govmicrobiologyresearch.org. The degradation can proceed through hydrolysis to form ammonium and acetaldehyde bohrium.com. The acetaldehyde is then further metabolized. In some cases, phosphate availability can be a limiting factor for the aerobic biodegradation of ethanolamine researchgate.net.

Anaerobic Degradation

The anaerobic biodegradation of Ethanolamine p-dodecylbenzenesulfonate is considerably slower and more complex than its aerobic counterpart.

Historically, LAS, including p-dodecylbenzenesulfonate, were considered resistant to anaerobic biodegradation nih.govnih.gov. However, more recent studies have demonstrated that LAS can be biodegraded under anoxic conditions, albeit at a slower rate than in the presence of oxygen acs.orgacs.org. The degradation can be inhibited by high concentrations of the surfactant proquest.comwho.int. In anaerobic marine sediments, LAS has been shown to degrade, with sulfophenylcarboxylic acids (SPCs) identified as the primary metabolites, suggesting a degradation pathway similar to the initial steps of aerobic degradation acs.org. Some studies have also identified benzaldehyde as a transformation product of LAS under methanogenic conditions nih.gov. The presence of a co-substrate, such as sucrose, can enhance the anaerobic degradation of LAS in commercial laundry wastewater tandfonline.com.

Ethanolamine can also be degraded under anaerobic conditions. In soil, complete removal of monoethanolamine has been observed in about 12 days under anaerobic conditions bohrium.com. The degradation products include ammonia and acetic acid bohrium.comresearchgate.net.

The biodegradation of this compound results in a series of intermediate metabolites before complete mineralization.

Metabolites of p-Dodecylbenzenesulfonate:

The primary metabolites of the aerobic and initial anaerobic degradation of the p-dodecylbenzenesulfonate component are sulfophenylcarboxylic acids (SPCs) nih.govacs.orgresearchgate.net. These are formed through the shortening of the dodecyl alkyl chain via omega- and beta-oxidation. The general structure of an SPC is a benzene ring with a sulfonate group and a carboxylic acid group attached to a shortened alkyl chain. Depending on the extent of the chain shortening, a variety of SPCs with different alkyl chain lengths can be formed. Under certain anaerobic conditions, benzaldehyde has also been identified as a metabolite nih.gov.

Metabolites of Ethanolamine:

The biodegradation of the ethanolamine cation proceeds through simpler intermediates. Under both aerobic and anaerobic conditions, the primary metabolites are ammonia and acetaldehyde bohrium.comwikipedia.org. Acetaldehyde can be further oxidized to acetic acid or reduced to ethanol researchgate.net. In aerobic environments, the ammonia can be further oxidized to nitrite and nitrate nih.gov.

| Parent Ion | Degradation Pathway | Key Metabolites | Chemical Structure of Key Metabolites |

| p-Dodecylbenzenesulfonate | Aerobic & Anaerobic | Sulfophenylcarboxylic Acids (SPCs) | HOOC-(CH₂)ₓ-C₆H₄-SO₃⁻ |

| Anaerobic | Benzaldehyde | C₆H₅CHO | |

| Ethanolamine | Aerobic & Anaerobic | Ammonia | NH₃ |

| Aerobic & Anaerobic | Acetaldehyde | CH₃CHO | |

| Aerobic & Anaerobic | Acetic Acid | CH₃COOH | |

| Aerobic | Nitrite | NO₂⁻ | |

| Aerobic | Nitrate | NO₃⁻ |

Several environmental factors can significantly influence the rate of biodegradation of this compound.

Microbial Communities: The presence of microbial populations adapted to degrading surfactants is crucial for efficient biodegradation. The rate of LAS degradation is kinetically enhanced by the presence of an adapted inoculum nih.govacs.org. In soils, microbial communities capable of metabolizing LAS are commonly found, especially in areas that have been exposed to sewage sludge nih.gov.

Temperature: Temperature has a pronounced effect on biodegradation rates. The degradation of LAS is considerably inhibited at lower temperatures, showing a clear seasonal component in seawater nih.govacs.orgresearchgate.net. Similarly, the degradation of monoethanolamine in soil slurries is slower at 10°C compared to 20°C nih.gov. Oxidative degradation of ethanolamine is also highly impacted by temperature ntnu.nontnu.no.

pH: The optimal pH for the biodegradation of dodecylbenzene (B1670861) sulfonate is around 7.0 researchgate.net. The pH of the environment can also affect the persistence of ethanolamine, as it exists primarily as a cation in soil, which can lead to strong binding and reduced bioavailability for degradation nih.gov.

Oxygen Availability: As discussed, aerobic conditions favor the rapid and complete biodegradation of both components of this compound hibiscuspublisher.comnih.gov. Anaerobic conditions significantly slow down the degradation process, particularly for the p-dodecylbenzenesulfonate moiety nih.govnih.gov.

Nutrient Availability: The presence of other nutrients can impact biodegradation. For instance, the aerobic biodegradation of monoethanolamine was found to be initially limited by the availability of phosphate in one study researchgate.net.

Photodegradation Mechanisms

Photodegradation, the breakdown of compounds by light, is generally considered a less significant environmental fate pathway for LAS compared to biodegradation cleaninginstitute.org. However, under certain conditions, it can contribute to the transformation of this compound.

The photodegradation of both p-dodecylbenzenesulfonate and ethanolamine can be significantly enhanced by advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals (•OH).

The degradation of LAS can be achieved through irradiation with UV light, and the rate is accelerated in the presence of hydrogen peroxide (UV/H₂O₂) tandfonline.comresearchgate.net. The reaction with ozone also proves effective in degrading LAS nih.gov. These processes lead to the breakdown of the surfactant molecule.

Similarly, the photodegradation of monoethanolamine is effectively achieved using a UV/H₂O₂ system, following pseudo-first-order reaction kinetics researchgate.netrsc.org. The degradation efficiency is influenced by factors such as pH and UV light intensity researchgate.netrsc.org. In atmospheric particles, the photolysis of nitrate can also contribute to the decay of monoethanolamine rsc.orgcityu.edu.hk.

The photodegradation of this compound leads to the formation of various smaller, often more oxidized, molecules.

For the p-dodecylbenzenesulfonate component, treatment with ozone and UV light can lead to the formation of refractory species such as oxalate , formate , and acetate ions, which are resistant to further degradation nih.govresearchgate.net.

The UV/H₂O₂ treatment of monoethanolamine has been shown to produce several degradation products, including ethylene glycol , glycolaldehyde , and glycine researchgate.net. Further degradation can lead to the formation of carbon dioxide and ammonium ions researchgate.net. In the presence of titania as a photocatalyst, the photodegradation of ethanolamine can also yield aminoacetaldehyde and hydroxyacetaldehyde researchgate.net.

| Parent Ion | Photodegradation Process | Key Photodegradation Products |

| p-Dodecylbenzenesulfonate | Ozonation / UV | Oxalate, Formate, Acetate |

| Ethanolamine | UV/H₂O₂ | Ethylene glycol, Glycolaldehyde, Glycine |

| Ethanolamine | Photocatalysis (TiO₂) | Aminoacetaldehyde, Hydroxyacetaldehyde |

Sorption and Transport Phenomena in Environmental Compartments

The movement and distribution of this compound in the environment are controlled by sorption processes, which involve its partitioning between water and solid phases such as soil and sediment. This behavior is critical in determining the concentration of the substance that remains in the aqueous phase and is available for transport and potential biological uptake.

This compound, like other LAS compounds, has a propensity to adsorb to soil and sediment particles. This is due to the hydrophobic nature of the dodecyl alkyl chain and the electrostatic interactions of the sulfonate group. regulations.gov The extent of adsorption is influenced by the organic carbon content of the soil and sediment, as well as the clay content.

The sorption of LAS to sludge is a significant removal pathway in wastewater treatment plants. regulations.gov Studies on C12 LAS, a close structural analog, have shown a sludge partitioning constant (Kp) of 3210 L/kg, indicating strong adsorption to sludge solids. This strong sorption behavior effectively reduces the concentration of the surfactant in the effluent water.

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Sludge Partitioning Constant (Kp) | 3210 L/kg | Activated Sludge | regulations.gov |

The potential for this compound to leach from soil into groundwater or to be transported in aquatic systems is inversely related to its sorption affinity. Due to its strong adsorption to soil and sediment, the mobility of the dodecylbenzenesulfonate anion is generally low. regulations.gov

However, in aquatic environments, the portion of the compound that remains dissolved in the water column can be transported with the water flow. The bioconcentration of dodecylbenzene sulfonate in aquatic organisms has been studied, with bioconcentration factors (BCFs) for C12 LAS in fish and invertebrates ranging from 9 to 116. researchgate.netnih.gov These values suggest a low to moderate potential for bioaccumulation. researchgate.net The rapid biodegradation of LAS in aerobic environments further limits its transport and persistence in aquatic systems. researchgate.net

Q & A

Q. What are the standard synthetic methods for Ethanolamine p-Dodecylbenzenesulfonate, and how can purity be validated?

EPDBS is synthesized via neutralization of p-dodecylbenzenesulfonic acid with ethanolamine in a 1:1 molar ratio . Purification typically involves recrystallization from ethanol-water mixtures. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantifying residual reactants, and potentiometric titration to verify sulfonate group content . Heavy metal impurities (e.g., Pb ≤20 mg/kg) should be assessed using atomic absorption spectroscopy (AAS) per ISO 4316 .

Q. How is the critical micelle concentration (CMC) of EPDBS experimentally determined?

The CMC can be measured using surface tension tensiometry (drop-volume or Du Noüy ring methods), conductometry (plotting conductivity vs. concentration), or fluorescence spectroscopy (using pyrene as a probe). For EPDBS, surface tension methods are preferred due to its strong anionic character. Data should be collected across a concentration range (e.g., 0.1–10 mM) at 25°C, with the CMC identified as the inflection point in the curve .

Q. What safety protocols are essential when handling EPDBS in laboratory settings?

EPDBS absorbs CO₂ from air, requiring storage in airtight containers under nitrogen . Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory due to its alkaline pH (12.1 in solution). Avoid contact with acetic acid, HNO₃, or H₂SO₄, which can trigger violent reactions. Toxicity studies indicate ethanolamine impurities (e.g., diethanolamine) must be minimized (<1 ppm) to prevent nitroso compound formation .

Advanced Research Questions

Q. How can degradation kinetics of EPDBS under environmental conditions be modeled?

Sonolysis experiments (e.g., 20 kHz ultrasound) combined with HPLC monitoring reveal pseudo-first-order kinetics for EPDBS degradation . Rate constants (k) are derived from exponential fits of concentration vs. time data. Variables like pH (4–10), temperature (25–60°C), and oxidant presence (e.g., H₂O₂) should be tested. Advanced models integrate Arrhenius equations to predict activation energy (Eₐ) and half-life (t₁/₂) .

Q. What methodologies resolve contradictions in reported CMC values for EPDBS?

Discrepancies arise from variations in temperature, ionic strength, and measurement techniques. Standardization involves calibrating instruments with reference surfactants (e.g., sodium dodecyl sulfate) and maintaining consistent ionic strength (e.g., 0.1 M NaCl). Collaborative inter-laboratory studies using identical batches of EPDBS are recommended to harmonize data .

Q. How do molecular dynamics (MD) simulations elucidate EPDBS interactions with lipid bilayers?

MD simulations (e.g., GROMACS with CHARMM36 force fields) model EPDBS insertion into phosphatidylethanolamine (PE) bilayers. Parameters include lipid tail order parameters, area per lipid, and interaction energies. Simulations reveal that EPDBS disrupts bilayer integrity at concentrations above CMC, aligning with experimental data from neutron reflectivity or fluorescence quenching .

Q. What strategies optimize EPDBS stability in long-term storage?

Stability is enhanced by storing EPDBS in amber glass containers at 4°C under nitrogen. Periodic analysis via Fourier-transform infrared spectroscopy (FTIR) monitors sulfonate group integrity, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds (>170°C). Antioxidants (e.g., BHT) at 0.01% w/w can mitigate oxidative degradation .

Methodological Notes

-

Data Tables :

Parameter Method Reference CMC (25°C) Surface tensiometry 0.8–1.2 mM Degradation rate (pH 7) HPLC k = 0.12 min⁻¹ Heavy metals (Pb) AAS ≤20 mg/kg -

Contradictions : reports pseudo-first-order kinetics for alkylbenzenesulfonates, while emphasizes continuous flow microreactors for kinetic studies. Researchers should validate models against both batch and flow systems.

-

Safety : Ethanolamine impurities require strict control via ion-pair chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.